molecular formula C14H8Cl3NO3 B3956156 2-(2,4,5-Trichlorophenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione

2-(2,4,5-Trichlorophenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione

Cat. No.: B3956156
M. Wt: 344.6 g/mol
InChI Key: PPTCWVJZJXVELO-UHFFFAOYSA-N
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Description

2-(2,4,5-Trichlorophenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trichlorophenyl group and an epoxyisoindole moiety, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

2-(2,4,5-trichlorophenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3NO3/c15-5-3-7(17)8(4-6(5)16)18-13(19)11-9-1-2-10(21-9)12(11)14(18)20/h1-4,9-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTCWVJZJXVELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C3C(C1O2)C(=O)N(C3=O)C4=CC(=C(C=C4Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,5-Trichlorophenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4,5-trichlorophenol with maleic anhydride under controlled conditions to form an intermediate product. This intermediate is then subjected to cyclization and epoxidation reactions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,5-Trichlorophenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

2-(2,4,5-Trichlorophenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,4,5-Trichlorophenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenol: A precursor in the synthesis of the compound, known for its use as a fungicide and herbicide.

    2,4,5-Trichlorophenoxyacetic acid: A related compound used as a herbicide, known for its role in the production of Agent Orange.

    Fenoprop: Another herbicide with a similar trichlorophenyl group, used for controlling woody plants and broadleaf weeds.

Uniqueness

2-(2,4,5-Trichlorophenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione is unique due to its epoxyisoindole structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, setting it apart from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4,5-Trichlorophenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(2,4,5-Trichlorophenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione

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